molecular formula C15H26O2 B1253129 Oplodiol

Oplodiol

Cat. No.: B1253129
M. Wt: 238.37 g/mol
InChI Key: SOZSXJHFVBBAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oplodiol is a chemical compound with the molecular formula C₁₅H₂₆O₂ It belongs to a group of stereoisomers and is characterized by its bicyclic structure, which includes two hydroxyl groups, two methyl groups, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oplodiol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of functional groups: Hydroxyl groups can be introduced through hydroxylation reactions, while methyl and isopropyl groups can be added via alkylation reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oplodiol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include ketones or aldehydes depending on the reaction conditions.

    Reduction: The major products are typically alcohols or hydrocarbons.

    Substitution: The products vary based on the substituents introduced during the reaction.

Scientific Research Applications

Oplodiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Oplodiol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s bicyclic structure allows it to fit into binding sites of proteins, potentially modulating their function. Pathways involved may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Oplodiol: This compound itself.

    1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol: A stereoisomer with similar structural features.

Uniqueness

This compound is unique due to its specific arrangement of functional groups and its bicyclic structure. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3

InChI Key

SOZSXJHFVBBAOY-UHFFFAOYSA-N

SMILES

CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C

Canonical SMILES

CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C

Synonyms

oplodiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oplodiol
Reactant of Route 2
Reactant of Route 2
Oplodiol
Reactant of Route 3
Oplodiol
Reactant of Route 4
Oplodiol
Reactant of Route 5
Oplodiol
Reactant of Route 6
Oplodiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.